molecular formula C16H21FN2O3 B2451439 (R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate CAS No. 1286207-79-1

(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate

Cat. No. B2451439
CAS RN: 1286207-79-1
M. Wt: 308.353
InChI Key: YBITZJCEBLOMIR-LLVKDONJSA-N
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Description

(R)-tert-Butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in the treatment of various diseases.

Scientific Research Applications

  • Synthesis and Process Development :

    • The synthesis of related carbamates like (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in lymphocyte function-associated antigen 1 inhibitors, was developed using a scalable and practical method. This study highlights the importance of efficient synthesis methods for such compounds in medicinal chemistry (Li et al., 2012).
  • Stereochemical Analysis and Chemical Synthesis :

    • Research has been conducted on determining the absolute configuration of compounds similar to (R)-tert-butyl 1-(2-fluorobenzoyl)pyrrolidin-3-ylcarbamate. For example, the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol was identified and confirmed through vibrational circular dichroism and chemical synthesis, emphasizing the significance of stereochemistry in the development of such compounds (Procopiou et al., 2016).
  • Metabolic Studies and Drug Development :

    • Metabolic studies of related compounds, such as the investigation of LC15-0133's in vitro metabolism, which is a dipeptidyl peptidase-4 inhibitor, have been conducted. These studies focus on understanding the metabolic pathways and formation of metabolites, which are crucial for drug safety and efficacy (Yoo et al., 2008).
  • Anti-inflammatory Activities :

    • Compounds with similar structures have been synthesized and evaluated for potential anti-inflammatory and analgesic activities. For instance, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones and their evaluation as antiinflammatory agents highlight the potential therapeutic applications of such compounds (Ikuta et al., 1987).
  • Catalysis and Material Science :

    • Research in material science has involved the synthesis of ruthenium complexes, for example, (R-bpy)2RuCl2 types, which indicates the use of tert-butyl-substituted compounds in the development of new materials with potential applications in catalysis and photochemistry (Rau et al., 2004).
  • Regioselectivity in Chemical Synthesis :

    • Studies on the regioselectivity of reactions involving tert-butyl groups have been conducted. For instance, the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones highlights the importance of understanding regioselectivity in chemical synthesis (Martins et al., 2012).
  • Molecular Structure and Drug Design :

    • The molecular structure and design of drugs involving tert-butyl groups have been a focus of research. For example, the synthesis and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores illustrate the significance of structural studies in the development of antiviral agents (Wang et al., 2001).

properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-fluorobenzoyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)18-11-8-9-19(10-11)14(20)12-6-4-5-7-13(12)17/h4-7,11H,8-10H2,1-3H3,(H,18,21)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBITZJCEBLOMIR-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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